
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple isotopic carbon atoms, which makes it particularly interesting for scientific research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of isotopic carbon atoms into the benzene ring through a series of reactions, including halogenation, Grignard reactions, and subsequent functional group transformations. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination. Industrial production also focuses on cost-effective methods and environmentally friendly practices to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions may need the presence of a base or an acid catalyst to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carboxylic acid group results in the corresponding alcohol. Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: The compound serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isotopic carbon atoms provide unique insights into reaction kinetics and mechanisms, allowing researchers to track the movement and transformation of the compound in various systems.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-methoxybenzoic acid: This compound shares a similar structure but lacks the isotopic carbon atoms, making it less useful for certain analytical applications.
Vanillic acid: Another structurally related compound, vanillic acid, has similar functional groups but differs in the position of the hydroxyl and methoxy groups.
Homovanillic acid: This compound is used in similar applications but has a different substitution pattern on the benzene ring.
Uniqueness
The uniqueness of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which provides valuable information in research studies. The presence of multiple isotopic carbon atoms allows for detailed tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a powerful tool for scientists.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1+1,4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
WKOLLVMJNQIZCI-DQKRACFDSA-N |
SMILES isomérico |
[13CH3]O[13C]1=[13C](C=C[13C](=[13CH]1)[13C](=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
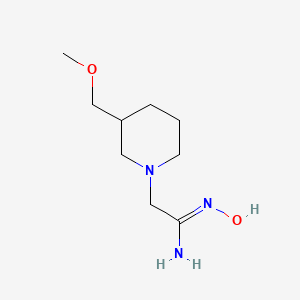
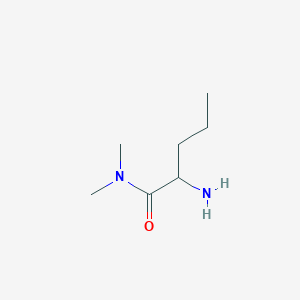
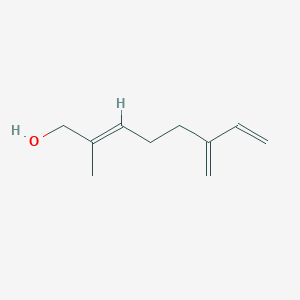
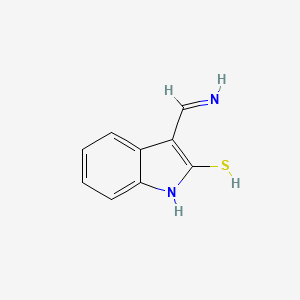

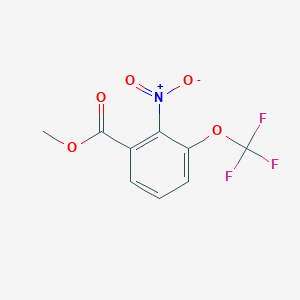
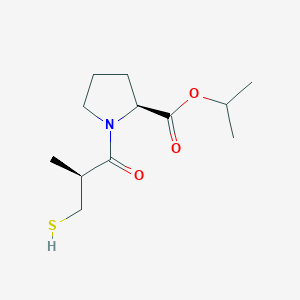
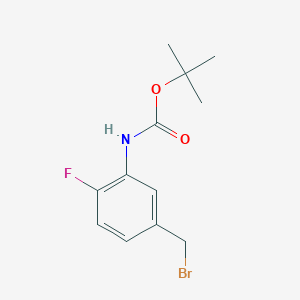
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

